molecular formula C6H14N2 B1283606 3-(Azetidin-1-yl)propan-1-amine CAS No. 54262-75-8

3-(Azetidin-1-yl)propan-1-amine

Cat. No. B1283606
CAS RN: 54262-75-8
M. Wt: 114.19 g/mol
InChI Key: YFZGXSSOURPKGL-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propan-1-amine is a compound that features an azetidine ring, a four-membered nitrogen-containing ring, attached to a propylamine chain. This structure is of interest in medicinal chemistry due to the azetidine moiety's presence in various biologically active compounds.

Synthesis Analysis

The synthesis of azetidine derivatives, including this compound, can be achieved through several methods. A one-pot preparation of 1,3-disubstituted azetidines has been reported, which involves the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol species . Another approach for synthesizing azetidine-3-amines starts from commercially available materials and tolerates common functional groups, proceeding in moderate to high yields with secondary amines . Additionally, azetidin-3-ones derived from amino acids can react with nucleophiles to form azetidine-containing amino-alcohol and amino-acid derivatives .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which imparts unique chemical properties. X-ray diffraction studies have been used to analyze the molecular geometry of azetidine-based compounds, demonstrating their increased conformational flexibility compared to parent heterocycles like piperidine and morpholine .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive nitrogen atom. For instance, azetidin-3-ones can be transformed into trifluoromethyl-containing aminopropanes and other heterocyclic structures . Chiral donor–acceptor azetines have been synthesized and selectively coupled with nitrogen and oxygen nucleophiles to form amino acid derivatives . The polymerization of azetidine has also been studied, with the monomer being converted into a dimer that further polymerizes to form a polymer containing different amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by the azetidine ring. The basicity of azetidine is a key factor in its reactivity, as seen in the polymerization process where the higher basicity of the monomer compared to the dimer leads to proton transfer and dimer formation . The strained ring system of azetidine also affects its reactivity in nucleophilic substitution reactions and ring expansion processes .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-(Azetidin-1-yl)propan-1-amine and its derivatives have been extensively researched for their potential in synthesizing new chemical compounds with significant pharmaceutical applications. For instance, derivatives of azetidin-2-one, a closely related compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential in inhibiting the growth of various bacterial and fungal strains, indicating their significance in developing new antibacterial and antifungal agents (Nayak, Shrivastava, & Singhai, 2016). Similarly, some new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one have been synthesized and tested for their anti-inflammatory effects, with many showing potent results (Sharma, Maheshwari, & Bindal, 2013).

Chemistry and Synthesis

In the field of organic chemistry, this compound plays a vital role in the synthesis of various compounds. A study detailed the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans, leading to the preparation of 3-amino and 3-mercapto-azetidine derivatives, demonstrating the compound's versatility in creating a range of chemical derivatives (Chen, Kato, & Ohta, 1968).

Advanced Building Blocks for Drug Discovery

This compound derivatives have been identified as advanced building blocks in drug discovery. For example, 3-((hetera)cyclobutyl)azetidines, which are stretched analogues of piperidine, piperazine, and morpholine, have been designed and synthesized. These derivatives demonstrate increased size and conformational flexibility compared to parent heterocycles, enhancing their utility in lead optimization programs for drug development (Feskov et al., 2019).

Safety and Hazards

  • Safety Measures : Handle with care, avoid skin and eye contact, and follow proper safety protocols .

properties

IUPAC Name

3-(azetidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZGXSSOURPKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568352
Record name 3-(Azetidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54262-75-8
Record name 3-(Azetidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(azetidin-1-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that 3-(Azetidin-1-yl)propan-1-amine is a useful scaffold in drug development. What makes this structure so versatile?

A1: The this compound structure exhibits promising versatility due to the presence of both the azetidine ring and the aminopropyl chain. [] This combination offers several advantages:

  • Opportunities for derivatization: Both the amine group on the azetidine and the terminal amine of the propyl chain can be readily functionalized. This allows chemists to introduce a variety of substituents, fine-tuning the molecule's properties for desired interactions with biological targets. []
  • Potential for metal complexation: The presence of two nitrogen atoms within the structure suggests the possibility of forming metal complexes. This opens avenues for exploring applications beyond traditional drug-like molecules. []

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